molecular formula C19H21N3O3S B11034371 methyl 5-methyl-2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11034371
M. Wt: 371.5 g/mol
InChI Key: NGPAVRGRHKRYFT-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the butanoyl group.

The thiazole ring is often synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves the coupling of the indole and thiazole derivatives, followed by esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Methyl 5-methyl-2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The indole moiety is crucial for binding to the active site of tubulin, while the thiazole ring enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is unique due to its combination of an indole moiety, a thiazole ring, and a carboxylate ester group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

methyl 5-methyl-2-[4-(1-methylindol-3-yl)butanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H21N3O3S/c1-12-17(18(24)25-3)21-19(26-12)20-16(23)10-6-7-13-11-22(2)15-9-5-4-8-14(13)15/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,20,21,23)

InChI Key

NGPAVRGRHKRYFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCCC2=CN(C3=CC=CC=C32)C)C(=O)OC

Origin of Product

United States

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